5-Amino-2-methoxybenzoic Acid
Overview
Description
5-Amino-2-methoxybenzoic acid is a chemical compound that is structurally related to a family of benzoic acid derivatives. These compounds are characterized by the presence of an amino group and a methoxy group attached to a benzene ring. Although the provided papers do not directly discuss 5-amino-2-methoxybenzoic acid, they do provide insights into similar compounds, which can be useful for understanding the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, involves a multi-step process starting from 4-amino-2-hydroxybenzoic acid. The process includes methylation, thiocyanation, ethylation, and oxidation steps to achieve the final product with a total yield of 24.5% . This synthesis route suggests that similar methods could potentially be applied to synthesize 5-amino-2-methoxybenzoic acid, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-amino-2-methoxybenzoic acid has been analyzed using techniques such as X-ray crystallography and molecular modeling. For instance, the X-ray crystal structures of certain benzoate derivatives have been determined, revealing a cis folded conformation of the ethyl chain and a specific orientation of the nitrogen atom's lone pair . These structural analyses provide valuable information about the conformational preferences of these molecules, which could be extrapolated to 5-amino-2-methoxybenzoic acid.
Chemical Reactions Analysis
The chemical reactions involving compounds similar to 5-amino-2-methoxybenzoic acid demonstrate their potential as bioactive molecules. For example, esters derived from 4-amino-5-chloro-2-methoxybenzoic acid have been found to be potent agonists and antagonists for 5-HT4 receptors, indicating that the chemical structure of these compounds allows them to interact with biological targets . This suggests that 5-amino-2-methoxybenzoic acid could also participate in chemical reactions that lead to significant biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-amino-2-methoxybenzoic acid can be inferred from related compounds. The presence of functional groups such as amino and methoxy groups can affect properties like solubility, acidity, and reactivity. For instance, the introduction of substituents on the piperidine ring of related compounds has been shown to dramatically change their pharmacological profile . Additionally, the formation of hydrogen-bonded chains and frameworks in structurally related molecules indicates that 5-amino-2-methoxybenzoic acid may also form specific intermolecular interactions .
Scientific Research Applications
Mimicking Peptide β-Strands
5-Amino-2-methoxybenzoic acid has been utilized in the synthesis of an unnatural amino acid designed to mimic the hydrogen-bonding functionality of one edge of a tripeptide β-strand. This amino acid, composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups, has shown potential in forming β-sheet-like hydrogen-bonded dimers, indicative of its applications in studying protein structures and functions (Nowick et al., 2000).
Synthesis of Pharmaceutical Intermediates
Another notable application of 5-amino-2-methoxybenzoic acid is in the synthesis of pharmaceutical intermediates, such as the production of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride. This process demonstrates the versatility of 5-amino-2-methoxybenzoic acid in synthesizing complex molecules for pharmaceutical purposes (Wang Yu, 2008).
Study of Thermodynamic Properties
The compound has also been studied for its thermodynamic properties, particularly through the measurement of vapor pressures and the derivation of standard molar enthalpies and Gibbs energies of sublimation. This research provides valuable insights into the physical properties of 5-amino-2-methoxybenzoic acid and related compounds (Monte et al., 2010).
Synthesis of 1,3-Oxazepine Compounds
Research into the synthesis of new 1,3-oxazepine derivatives from Schiff bases involving 5-amino-2-methoxybenzoic acid indicates potential applications in creating compounds with antibiotic properties. This exploration into cycloaddition reactions for synthesizing oxazepine rings showcases the chemical's utility in developing new therapeutic agents (Abood, 2010).
Enhancing Neoglycosylation Reactions
5-Amino-2-methoxybenzoic acid and its derivatives have been found to significantly enhance the rate of acid-catalyzed neoglycosylation reactions. This catalytic role highlights its importance in the synthesis of glycopeptide mimics and oligosaccharide analogues, improving the efficiency of these essential reactions in bioorganic and medicinal chemistry (Loskot et al., 2013).
Safety And Hazards
5-Amino-2-methoxybenzoic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
5-amino-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWPSEIFAKNPKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543534 | |
Record name | 5-Amino-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-methoxybenzoic Acid | |
CAS RN |
3403-47-2 | |
Record name | 5-Amino-2-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3403-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-o-anisic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003403472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-AMINO-2-METHOXYBENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-AMINO-O-ANISIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIZ12WU1YS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.